molecular formula C14H16N2O2 B7506755 2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

Cat. No. B7506755
M. Wt: 244.29 g/mol
InChI Key: JCGBDHDEOULXQC-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione has shown significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione in lab experiments include its ability to inhibit cancer cell growth and induce apoptosis. It also has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as neurodegenerative diseases and infectious diseases. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is a promising compound with potential applications in scientific research. Its ability to inhibit cancer cell growth and induce apoptosis, as well as its potential applications in the treatment of neurodegenerative diseases, make it a compound of significant interest. Further studies on its mechanism of action and optimization of its synthesis method may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione has been achieved using various methods, including the reaction of 4-methylbenzylamine with maleic anhydride and subsequent cyclization. Another method involves the reaction of 4-methylbenzylamine with maleimide followed by reduction with sodium borohydride. These methods have been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione has shown potential applications in scientific research, particularly in the field of cancer research. It has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has shown potential in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-4-6-11(7-5-10)9-16-13(17)12-3-2-8-15(12)14(16)18/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGBDHDEOULXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3CCCN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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